molecular formula C13H10INO B1392011 2-(2-Iodobenzoyl)-5-methylpyridine CAS No. 1187163-35-4

2-(2-Iodobenzoyl)-5-methylpyridine

Cat. No. B1392011
M. Wt: 323.13 g/mol
InChI Key: JNKKJBOFFKCZHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-iodobenzoic acid with other reagents. For instance, 2-iodobenzoic acid reacts with SOCl2 to form 2-iodobenzoyl chloride . A similar approach might be used to synthesize “2-(2-Iodobenzoyl)-5-methylpyridine”, but specific synthesis methods are not available in the retrieved data.

Scientific Research Applications

Protein Modification and Crystallography

  • Protein Amino Groups Modification : Methyl 5-iodopyridine-2-carboximidate, a compound related to 2-(2-Iodobenzoyl)-5-methylpyridine, was synthesized for introducing heavy atoms into specific sites in proteins. This reagent reacts with protein amino groups, specifically with oxidized insulin, forming N-monosubstituted amidines. This modification can assist in determining the modification site in a protein's primary structure and is valuable in crystallography for preparing heavy-atom isomorphous derivatives of proteins (Riley & Perham, 1973).

Chemical Synthesis and Reactions

  • Synthesis of 5-Substituted Derivatives : Katritzky et al. (1995) demonstrated the conversion of 2-aminopyridines, similar to 2-(2-Iodobenzoyl)-5-methylpyridine, into 5-substituted derivatives using 1-hydroxymethylbenzotriazole. This method provides a pathway for synthesizing various new 5-substituted 2-aminopyridines, expanding the utility of pyridine derivatives in chemical synthesis (Katritzky, El-Zemity, & Lang, 1995).

Pharmacology and Molecular Studies

  • Structure and Activity Studies : The structure of 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, a compound related to 2-(2-Iodobenzoyl)-5-methylpyridine, was studied for its antioxidant activity, DNA binding, and molecular docking. These studies are crucial for understanding the molecular interactions and potential pharmacological activities of pyridine derivatives (Yılmaz et al., 2020).

Crystallography and Supramolecular Chemistry

  • Molecular Salt Formation and Crystal Structures : Hanif et al. (2020) explored the reaction of 2-amino-3-methylpyridine and similar compounds with various acids, resulting in molecular salts with distinct hydrogen bonds and non-covalent interactions. These findings contribute to the understanding of supramolecular structures and are relevant in crystallography and material science (Hanif, Khan, Khalid, Tahir, Morais, & Braga, 2020).

properties

IUPAC Name

(2-iodophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKKJBOFFKCZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254601
Record name (2-Iodophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodobenzoyl)-5-methylpyridine

CAS RN

1187163-35-4
Record name (2-Iodophenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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